2-Bromo-3-(difluoromethoxy)thiophenol
Overview
Description
2-Bromo-3-(difluoromethoxy)thiophenol is a chemical compound with the molecular formula C7H4BrF2OS It is a thiophenol derivative, characterized by the presence of a bromine atom at the second position and a difluoromethoxy group at the third position on the thiophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethoxy)thiophenol typically involves the bromination of 3-(difluoromethoxy)thiophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general reaction scheme is as follows:
Starting Material: 3-(Difluoromethoxy)thiophenol
Reagent: Bromine (Br2)
Solvent: Anhydrous conditions, often using solvents like dichloromethane (CH2Cl2)
Reaction Conditions: Low temperature to moderate temperature, typically around 0°C to room temperature
The reaction proceeds with the addition of bromine to the thiophenol derivative, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(difluoromethoxy)thiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted thiophenol derivatives.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of dehalogenated products or reduced thiophenol derivatives.
Scientific Research Applications
2-Bromo-3-(difluoromethoxy)thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethoxy)thiophenol is primarily related to its ability to undergo various chemical reactions. The bromine atom and the difluoromethoxy group play crucial roles in its reactivity. The compound can interact with biological molecules, potentially affecting molecular targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the nature of the interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophenol: Similar structure but lacks the difluoromethoxy group.
3-(Difluoromethoxy)thiophenol: Similar structure but lacks the bromine atom.
2-Bromo-4-(difluoromethoxy)thiophenol: Similar structure with the difluoromethoxy group at a different position.
Uniqueness
2-Bromo-3-(difluoromethoxy)thiophenol is unique due to the presence of both the bromine atom and the difluoromethoxy group at specific positions on the thiophenol ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-3-(difluoromethoxy)benzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2OS/c8-6-4(11-7(9)10)2-1-3-5(6)12/h1-3,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSOMSFQNREIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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